2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine is a heterocyclic compound that features a thiazole ring and a nitropyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial effects , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
Based on the antimicrobial activity of related compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the microbial cells, leading to inhibition of their growth and proliferation.
Biochemical Pathways
Given the antimicrobial activity of related compounds , it is plausible that this compound interferes with essential biochemical pathways in microbial cells, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.
Result of Action
Based on the antimicrobial activity of related compounds , it can be inferred that this compound likely leads to the death of microbial cells, thereby inhibiting their growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 3-nitropyridine-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Nucleophilic substitution: Products include substituted thiazoles with various functional groups.
Reduction: The major product is 2-[(2-Amino-1,3-thiazol-5-yl)methoxy]-3-nitropyridine.
Oxidation: Products depend on the extent of oxidation, potentially leading to ring-opened structures.
Scientific Research Applications
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazole-5-carbaldehyde
- 3-Nitropyridine-2-methanol
- 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Uniqueness
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine is unique due to the combination of its thiazole and nitropyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-[(3-nitropyridin-2-yl)oxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-9-12-4-6(17-9)5-16-8-7(13(14)15)2-1-3-11-8/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNAGWBPUBTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.